molecular formula C12H24N3OP B094097 Tris(2,2-dimethylaziridinyl)phosphine oxide CAS No. 15312-14-8

Tris(2,2-dimethylaziridinyl)phosphine oxide

Cat. No. B094097
CAS RN: 15312-14-8
M. Wt: 257.31 g/mol
InChI Key: MPSCILDWLMBJKC-UHFFFAOYSA-N
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Description

Tris(2,2-dimethylaziridinyl)phosphine oxide, commonly known as TADPO, is a phosphine oxide compound that has gained significant attention in the field of organic synthesis. TADPO is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for researchers.

Mechanism of Action

TADPO acts as a bidentate ligand in metal-catalyzed reactions, coordinating to metal ions through its phosphorus and nitrogen atoms. The resulting metal-TADPO complex is highly reactive and can participate in a range of chemical reactions. TADPO can also act as a radical scavenger, inhibiting radical-mediated reactions.
Biochemical and Physiological Effects:
TADPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. TADPO is also relatively stable under physiological conditions, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of TADPO is its versatility in organic synthesis. It can be used in a range of reactions and has been shown to be effective in metal-catalyzed reactions. TADPO is also relatively easy to synthesize and isolate, making it a cost-effective reagent for researchers. However, TADPO can be sensitive to air and moisture, and it may require special handling to maintain its stability.

Future Directions

There are several potential future directions for TADPO research. One area of interest is its potential as a drug development candidate. TADPO's stability and non-toxicity make it an attractive option for drug development. Additionally, further studies could be conducted to explore TADPO's potential as a radical scavenger and its role in inhibiting radical-mediated reactions. Finally, TADPO could be further optimized for use in metal-catalyzed reactions, potentially leading to more efficient and selective reactions.

Synthesis Methods

TADPO can be synthesized by reacting 2,2-dimethylaziridine with phosphorus oxychloride. The reaction proceeds in the presence of a base such as triethylamine, and the resulting TADPO is isolated by filtration and recrystallization. The yield of TADPO is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

TADPO has been widely used in organic synthesis as a ligand for metal-catalyzed reactions. It has been shown to be effective in a range of reactions, including cross-coupling, hydrogenation, and oxidation reactions. TADPO is particularly useful in reactions that require a highly reactive and stable ligand, such as the Suzuki-Miyaura coupling reaction.

properties

CAS RN

15312-14-8

Molecular Formula

C12H24N3OP

Molecular Weight

257.31 g/mol

IUPAC Name

1-bis(2,2-dimethylaziridin-1-yl)phosphoryl-2,2-dimethylaziridine

InChI

InChI=1S/C12H24N3OP/c1-10(2)7-13(10)17(16,14-8-11(14,3)4)15-9-12(15,5)6/h7-9H2,1-6H3

InChI Key

MPSCILDWLMBJKC-UHFFFAOYSA-N

SMILES

CC1(CN1P(=O)(N2CC2(C)C)N3CC3(C)C)C

Canonical SMILES

CC1(CN1P(=O)(N2CC2(C)C)N3CC3(C)C)C

Other CAS RN

15312-14-8

synonyms

TEPA-132
tris(2,2-dimethyl-1-aziridinyl)phosphine oxide

Origin of Product

United States

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